1-Bromo-1,2-dichloroprop-1-ene

Description

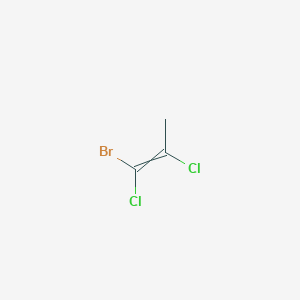

1-Bromo-1,2-dichloroprop-1-ene (IUPAC name: (1E)-1-bromo-1,2-dichloroprop-1-ene) is a halogenated alkene with the molecular formula C₃H₃BrCl₂ and the structure C/C(/Cl)=C(/Cl)\Br . Its stereochemistry is defined by the (E)-configuration at the double bond.

Properties

CAS No. |

53875-23-3 |

|---|---|

Molecular Formula |

C3H3BrCl2 |

Molecular Weight |

189.86 g/mol |

IUPAC Name |

1-bromo-1,2-dichloroprop-1-ene |

InChI |

InChI=1S/C3H3BrCl2/c1-2(5)3(4)6/h1H3 |

InChI Key |

GJZXXZAQBVYUPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-1,2-dichloroprop-1-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to propene. This can be achieved through a series of steps:

Halogenation of Propene: Propene is first reacted with chlorine to form 1,2-dichloropropane.

Bromination: The 1,2-dichloropropane is then subjected to bromination, resulting in the formation of this compound.

Industrial production methods often involve similar halogenation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-1,2-dichloroprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents include sodium hydroxide and potassium iodide.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Scientific Research Applications

1-Bromo-1,2-dichloroprop-1-ene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated alkenes and their reactivity.

Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-1,2-dichloroprop-1-ene involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of halogen atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Cyclopropane Analog: 1-Bromo-1,2-dichlorocyclopropane

Structure : Cyclopropane ring with Br and two Cl substituents (C₃H₃BrCl₂).

Key Differences :

- Molecular Geometry : The cyclopropane ring introduces significant ring strain, altering reactivity compared to the planar alkene in the target compound.

- Physical Properties :

- Density: 1.96 g/cm³ (predicted) .

- Boiling Point: 174°C (predicted) .

Chemical Behavior : Cyclopropanes typically undergo ring-opening reactions under acidic or thermal conditions, whereas 1-bromo-1,2-dichloroprop-1-ene may participate in elimination or electrophilic addition due to its unsaturated bond.

Alkene Derivatives with Alkoxy Substituents

Example : 1-Bromo-1,2-diethoxyethene (C₆H₁₀BrO₂) and 1,2-dichloro-1,2-di-n-butoxyethylene (C₁₀H₁₈Cl₂O₂) .

Key Differences :

- Substituent Effects : Alkoxy groups (-OR) are electron-donating via resonance, stabilizing the double bond more effectively than halogen atoms (-Cl, -Br).

- Reactivity :

- 1-Bromo-1,2-diethoxyethene resists dehydrobromination with potassium tert-butoxide but reacts with n-butyllithium to form α-alkoxyvinyllithium intermediates .

- In contrast, the electron-withdrawing Cl and Br groups in this compound likely enhance electrophilicity, favoring nucleophilic attack or elimination.

Ketone Derivative: 1-Bromo-1,1-dichloro-2-propanone

Structure : C₃H₃BrCl₂O, with a ketone group at position 2 .

Key Differences :

- Functional Group : The ketone introduces polarity and hydrogen-bonding capacity, absent in the halogenated alkene.

- Reactivity :

- Ketones undergo nucleophilic addition (e.g., Grignard reactions), whereas this compound may participate in conjugate addition or halogen displacement.

Research Implications

- Structural Effects : The presence of halogens (Cl, Br) versus alkoxy groups significantly alters electronic properties and reactivity. Electron-withdrawing halogens increase electrophilicity, while alkoxy groups enhance stability .

- Data Gaps : Experimental data for this compound (e.g., melting point, solubility) are lacking in the provided evidence, highlighting a need for further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.